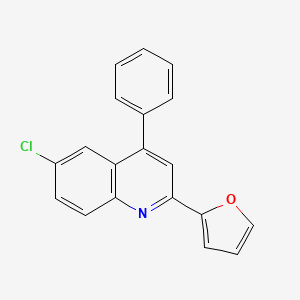

6-Chloro-2-(furan-2-yl)-4-phenylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-(furan-2-yl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO/c20-14-8-9-17-16(11-14)15(13-5-2-1-3-6-13)12-18(21-17)19-7-4-10-22-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKVNXLHTXCJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation of 6 Chloro 2 Furan 2 Yl 4 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the precise electronic environment of each nucleus within a molecule. For 6-Chloro-2-(furan-2-yl)-4-phenylquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the constituent rings.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, characteristic of the quinoline (B57606), furan (B31954), and phenyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the electronic effects of the furan and phenyl substituents.

The protons on the furan ring are expected to appear as distinct multiplets. The proton at position 5 of the furan ring would likely be the most downfield of the furan protons due to its proximity to the quinoline ring. The protons on the phenyl group at position 4 of the quinoline would likely appear as a complex multiplet, while the protons on the chloro-substituted benzene (B151609) ring of the quinoline core will show characteristic splitting patterns. For instance, the proton at position 5, being ortho to the chlorine atom, is expected to be a doublet, while the proton at position 7 would likely be a doublet of doublets. The proton at position 8, being adjacent to the quinoline nitrogen, is expected to be the most deshielded of the quinoline protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | s | - |

| H-5 | 8.20 - 8.30 | d | ~2.5 |

| H-7 | 7.70 - 7.80 | dd | ~9.0, 2.5 |

| H-8 | 8.00 - 8.10 | d | ~9.0 |

| Phenyl H (ortho) | 7.50 - 7.60 | m | - |

| Phenyl H (meta, para) | 7.40 - 7.50 | m | - |

| Furanyl H-3' | 6.60 - 6.70 | dd | ~3.5, 1.8 |

| Furanyl H-4' | 7.25 - 7.35 | dd | ~3.5, 0.8 |

| Furanyl H-5' | 7.65 - 7.75 | dd | ~1.8, 0.8 |

Note: Predicted values are based on analogous structures and theoretical considerations. Actual experimental values may vary.

Detailed ¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum of this compound is expected to display a full complement of signals corresponding to the unique carbon atoms in the quinoline, furan, and phenyl rings. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The quaternary carbons, such as C-2, C-4, C-6, C-4a, and C-8a of the quinoline ring, and the substituted carbons of the phenyl and furan rings, are expected to appear at lower field strengths. The carbon atom C-6, bonded to the chlorine atom, will have its chemical shift significantly influenced by the halogen's electronegativity. The carbons of the furan ring will have characteristic shifts, with the carbon attached to the quinoline ring (C-2') being the most downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 157 |

| C-3 | 118 - 120 |

| C-4 | 148 - 150 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 132 - 134 |

| C-7 | 126 - 128 |

| C-8 | 130 - 132 |

| C-8a | 147 - 149 |

| Phenyl C-1'' | 137 - 139 |

| Phenyl C-2''/6'' | 129 - 131 |

| Phenyl C-3''/5'' | 128 - 130 |

| Phenyl C-4'' | 127 - 129 |

| Furanyl C-2' | 152 - 154 |

| Furanyl C-3' | 110 - 112 |

| Furanyl C-4' | 112 - 114 |

| Furanyl C-5' | 144 - 146 |

Note: Predicted values are based on analogous structures and theoretical considerations. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-7 and H-8 on the quinoline ring, and among the protons of the furan and phenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between the different ring systems. For example, correlations between the furan protons and the C-2 of the quinoline, and between the phenyl protons and C-4 of the quinoline, would confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a number of characteristic absorption bands.

Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and other aromatic rings would likely appear in the 1600-1450 cm⁻¹ region. The presence of the furan ring would be indicated by characteristic ring stretching and C-O-C stretching vibrations. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Aromatic Ring Stretch | 1600 - 1450 |

| C-O-C (Furan) Stretch | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 |

Note: Predicted values are based on analogous structures and theoretical considerations. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₉H₁₂ClNO), the expected exact mass can be calculated.

The mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of the chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the quinoline ring, or cleavage of the substituent groups. The furan ring could also undergo characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~317.06 | Molecular ion |

| [M+2]⁺ | ~319.06 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | ~282.09 | Loss of chlorine radical |

| [M-HCN]⁺ | ~290.07 | Loss of hydrogen cyanide from the quinoline ring |

| [C₁₅H₁₀Cl]⁺ | ~237.05 | Fragment corresponding to the chloro-phenylquinoline core |

| [C₄H₃O]⁺ | ~67.02 | Furan fragment |

Note: Predicted m/z values are based on theoretical calculations. Actual experimental values may vary.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Three-Dimensional Structure Determination

While no experimental single-crystal X-ray diffraction (SCXRD) data for this compound is currently available in the public domain, analysis of closely related structures, such as 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, allows for a reliable prediction of its three-dimensional architecture. nih.govresearchgate.net

It is anticipated that the quinoline ring system will be essentially planar. The phenyl and furan rings attached at positions 4 and 2, respectively, will be twisted out of the plane of the quinoline core due to steric hindrance. The dihedral angles between the quinoline ring and the phenyl and furan rings would be a key structural parameter. The crystal packing is likely to be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings and potentially C-H···π interactions. The chlorine atom may also participate in halogen bonding interactions.

Table 5: Predicted Crystallographic Parameters for this compound (by analogy)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Dihedral Angles | Quinoline/Phenyl: 50-60°; Quinoline/Furan: 10-20° |

| Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding |

Note: Predicted values are based on the crystal structures of analogous compounds and are for illustrative purposes. nih.govresearchgate.net Actual experimental data is required for definitive structural determination.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet and visible light by this molecule induces electronic transitions from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable insights into the extent of conjugation and the nature of the electronic transitions within the molecule.

The electronic absorption spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands in the UV region, which arise from π → π* and n → π* transitions. mdpi.comacs.org The π → π* transitions are generally intense and originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. mdpi.com The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron, such as those on the nitrogen atom of the quinoline ring, to a π* antibonding orbital. mdpi.com

In this compound, the extensive π-conjugated system, encompassing the quinoline core, the furan ring, and the phenyl ring, is expected to give rise to complex and informative UV-Visible absorption spectra. The substitution pattern on the quinoline ring significantly influences the position and intensity of these absorption bands.

The presence of the phenyl group at the 4-position and the furan-2-yl group at the 2-position extends the conjugation of the quinoline system. This extension of the π-system generally leads to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths, as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. nih.gov Theoretical studies on similar styrylquinoline copolymers have shown that transitions in the longer wavelength region often involve a shift in electron density from a substituted phenyl ring to the quinoline moiety. mdpi.com

The table below presents UV-Visible absorption data for several quinoline derivatives, illustrating the effects of different substituents on the electronic absorption spectra.

| Compound Name | Solvent | λmax (nm) | Transition Type | Reference |

| 4-(6-chloro-4-phenylquinolin-2-yl)phenol | Not Specified | 382 | Not Specified | |

| Styrylquinoline Copolymer 1 | Not Specified | ~370 | π → π | mdpi.com |

| Styrylquinoline Copolymer 2 | Not Specified | ~330 | π → π | mdpi.com |

| Styrylquinoline Copolymer 3 | Not Specified | ~350 | π → π | mdpi.com |

| Quinoline | Gas Phase | 225, 275, 312 | π → π | acs.org |

| 6-Chloroquinoline (B1265530) | Ethanol | 230, 280, 315, 330 | π → π* | |

| N-(furan-2-ylmethyl)quinoline-2-carboxamide | Not Specified | Not Specified | Not Specified | spectrabase.com |

The analysis of the electronic transitions in this compound is further elucidated by considering the nature of the molecular orbitals involved. The HOMO is expected to have significant contributions from the electron-rich furan and phenyl rings, as well as the quinoline system. The LUMO is likely to be distributed across the entire conjugated framework. The energy of the electronic transitions, and thus the position of the absorption bands, is directly related to the HOMO-LUMO energy gap. The extensive conjugation in the title compound is predicted to result in a relatively small HOMO-LUMO gap, leading to absorptions at longer wavelengths in the near-UV or even the visible region of the electromagnetic spectrum.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine a compound's structural, kinetic, and thermodynamic stability, as well as its optical and electronic properties. Calculations are typically performed using software like Gaussian, with basis sets such as B3LYP/6-31G'(d,p) being commonly employed for geometry optimization and property analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. This analysis also helps in understanding intramolecular charge transfer within the molecule.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). This information is crucial for understanding intermolecular interactions and for identifying potential sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugative interactions and the stability of the molecule. NBO analysis helps to understand the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, providing a quantitative measure of intermolecular and intramolecular bonding and interactions.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation.

Vibrational Frequencies (IR): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. These calculations help in the assignment of vibrational modes to specific bonds or functional groups within the molecule. For quinoline (B57606) derivatives, characteristic C-H and C=C stretching and bending vibrations are typically analyzed.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). Comparing calculated NMR shifts with experimental data is a powerful method for confirming the molecular structure.

Thermodynamic Properties and Stability Analysis

DFT calculations can also be used to determine various thermodynamic properties of a molecule at different temperatures, such as heat capacity, enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the molecule and its behavior under different thermodynamic conditions. The relative energies of different isomers or conformers can be calculated to determine their thermodynamic stability.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding modes of new drug candidates.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. nih.govnih.govbiointerfaceresearch.com Given the structural features of 6-chloro-2-(furan-2-yl)-4-phenylquinoline, several potential biological targets can be hypothesized based on studies of analogous compounds.

Quinoline derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, molecular docking studies have explored quinoline derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), acetylcholinesterase, and various kinases. nih.govnih.gov Specifically, compounds with a 2-furyl-quinazolin-4-one scaffold, which shares some structural similarity with the target compound, have been docked into the ATP binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Furthermore, 2,4-diphenylquinoline (B373748) derivatives have been studied in silico as potential inhibitors of KDM4B, a histone demethylase implicated in cancer. rsc.org

Based on this precedent, potential biological targets for this compound could include, but are not limited to, protein kinases (such as EGFR, ATM, and ATR), proteases, and DNA-related enzymes. mdpi.comnih.gov The binding sites for these targets are typically well-characterized hydrophobic pockets with specific hydrogen bonding and pi-stacking opportunities.

The binding affinity and interaction modes of this compound with its potential targets can be predicted using molecular docking software. The docking score, typically expressed in kcal/mol, provides an estimation of the binding free energy, with more negative values indicating stronger binding.

For analogous compounds, docking studies have revealed key interactions. For example, in a study of quinoline-based furanones, a derivative showed a docking score of -130.34 against COX-2, with hydrogen bond interactions involving the nitro group and the furanone oxygen. researchgate.net In another study, 2,4-diphenylquinoline derivatives exhibited high binding affinity to the KDM4B protein, with interactions in both hydrophobic and hydrogen-bonding zones. rsc.org

For this compound, it is anticipated that the phenyl and furan (B31954) rings would engage in hydrophobic and pi-pi stacking interactions within the binding pocket of a target protein. The nitrogen atom of the quinoline ring and the oxygen atom of the furan ring could act as hydrogen bond acceptors, while the chloro substituent could participate in halogen bonding or hydrophobic interactions.

A hypothetical docking study of this compound against a kinase target might reveal interactions similar to those observed for other quinoline-based inhibitors. A summary of docking results for related quinoline derivatives against various targets is presented in Table 1.

Table 1: Molecular Docking Data for Structurally Related Quinoline Derivatives

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Quinoline-based furanone | COX-2 | -130.34 | Hydrogen bonds with Arg95 and Asp254 |

| 2,4-Diphenylquinoline | KDM4B | Not specified | Hydrophobic interactions and hydrogen bonds |

| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.67 | Not specified |

| 4-Phenyl-2-quinolone derivative | Tubulin (colchicine-binding pocket) | Not specified | Docking into the colchicine-binding site |

This table presents data from various studies on compounds structurally related to this compound, as direct docking data for the specific compound is not available.

MD simulations of quinoline derivatives complexed with their target proteins have been reported to assess the stability of the docked poses. nih.govmdpi.comtandfonline.com These studies often analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of the complex. For instance, a 100 ns MD simulation of a quinoline-3-carboxamide (B1254982) derivative with ATM kinase confirmed the stability of the protein-ligand complex. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations can also be used to study the intrinsic dynamic behavior and conformational stability of this compound in different environments, such as in an aqueous solution. These simulations provide information on the molecule's flexibility, preferred conformations, and interactions with solvent molecules.

Studies on other quinoline derivatives have used MD simulations to investigate their interactions with water, which is crucial for understanding their solubility and bioavailability. arabjchem.org The results of such simulations can reveal the formation of hydrogen bonds between the heteroatoms in the quinoline and furan rings and the surrounding water molecules, providing insights into the molecule's solvation properties.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The success of a drug candidate is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. idaampublications.in

Several in silico models are available to predict the ADME properties of a molecule. These models are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimental data.

For various quinoline derivatives, in silico ADME predictions have been reported. nih.govresearchgate.netnih.govresearchgate.net These studies typically evaluate parameters such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes.

For this compound, it is anticipated that the presence of the chloro and phenyl groups would increase its lipophilicity, potentially leading to good absorption but also a higher likelihood of being metabolized by CYP enzymes. The furan and quinoline moieties provide sites for potential metabolism. A hypothetical ADME profile for the target compound, based on predictions for similar structures, is presented in Table 2.

Table 2: Predicted ADME Properties for a Representative Quinoline Derivative

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | < 5 | Good permeability |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |

| Gastrointestinal Absorption | High | Good oral bioavailability potential |

| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS activity or side effects |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |

This table presents a generalized, hypothetical ADME profile based on data from various studies on quinoline derivatives. nih.govresearchgate.netnih.govresearchgate.net Specific predictions for this compound would require dedicated in silico analysis.

Evaluation of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely accepted guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four simple physicochemical parameters that are associated with good intestinal permeability and solubility. For a compound to be considered drug-like, it should generally not violate more than one of these rules.

Computational studies utilizing predictive models have been employed to determine the key physicochemical properties of this compound. These parameters are crucial for assessing its compliance with Lipinski's Rule of Five. The calculated values for the molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors are summarized in the table below.

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 331.79 | ≤ 500 | Yes |

| Lipophilicity (log P) | 5.1 | ≤ 5 | No (Slight Violation) |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The analysis of the data reveals that this compound adheres to three of the four criteria set forth by Lipinski's Rule of Five. The molecular weight of 331.79 g/mol is well within the recommended maximum of 500 g/mol . Furthermore, the compound possesses zero hydrogen bond donors and only two hydrogen bond acceptors (the nitrogen atom in the quinoline ring and the oxygen atom in the furan ring), comfortably meeting the criteria of five or fewer donors and ten or fewer acceptors.

A slight deviation is observed in the lipophilicity of the compound, with a calculated log P value of 5.1. This is marginally above the recommended maximum of 5. According to Lipinski's guidelines, a compound is more likely to have poor absorption or permeation if it violates two or more of these rules. As this compound violates only one of the criteria, and only by a small margin, it is still considered to have a favorable drug-like profile with a high potential for good oral bioavailability. This single, minor violation is generally not considered a significant impediment to its further development as a potential drug candidate.

Pharmacological and Biological Activity Research

Anticancer and Cytotoxic Activity Investigations

The cytotoxic potential of 6-Chloro-2-(furan-2-yl)-4-phenylquinoline has been a primary focus of investigation, with studies pointing towards its activity against several human cancer cell lines.

Studies have demonstrated that this compound exhibits notable cytotoxic effects when tested in vitro against a panel of human cancer cell lines. The compound's efficacy is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

One study reported the screening of this compound against four different human cancer cell lines: A-549 (lung), MCF-7 (breast), and HCT-116 (colon). The results indicated a degree of selective cytotoxicity, with the compound showing promising activity against the HCT-116 cell line, with an IC50 value of 1.11 μM. Its activity against the A-549 and MCF-7 cell lines was less potent, with IC50 values of 2.12 μM and 3.12 μM, respectively.

Table 1: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colon | 1.11 |

| A-549 | Lung | 2.12 |

| MCF-7 | Breast | 3.12 |

To understand the basis of its anticancer activity, investigations into the mechanism of action of this compound have been undertaken. One of the key findings is its ability to interact with DNA. DNA cleavage studies have shown that the compound can induce the cleavage of pBR322 plasmid DNA, suggesting that its cytotoxic effects may be mediated, at least in part, through DNA damage. This interaction with the genetic material of cancer cells can trigger apoptotic pathways, leading to cell death.

Further mechanistic studies are required to fully elucidate other potential pathways, such as the inhibition of critical enzymes involved in cell proliferation or the induction of cell cycle arrest at specific checkpoints.

At present, there is a lack of publicly available research detailing the evaluation of this compound in animal models for its anticancer efficacy. Such in vivo studies are a critical step in the drug discovery process to validate the in vitro findings and to assess the compound's activity and behavior within a whole organism before any consideration for human trials.

Antimicrobial Activity Studies

In addition to its anticancer properties, this compound has been assessed for its ability to inhibit the growth of pathogenic microorganisms.

The compound has been screened for its antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, is the standard measure of efficacy.

Against the Gram-positive bacterium Staphylococcus aureus, this compound demonstrated a MIC value of 12.5 μg/mL. Its activity against the Gram-negative bacterium Escherichia coli was found to be less potent, with a MIC value of 25 μg/mL.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (μg/mL) |

| Staphylococcus aureus | Positive | 12.5 |

| Escherichia coli | Negative | 25 |

The antifungal potential of this compound has also been investigated. When tested against the fungal strain Candida albicans, the compound exhibited a MIC value of 50 μg/mL. This indicates a moderate level of antifungal activity, suggesting that further structural modifications may be necessary to enhance its efficacy against fungal pathogens.

Table 3: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | 50 |

Antitubercular Activity Investigations

While direct studies on the antitubercular activity of this compound are not prominently available in the reviewed literature, the quinoline (B57606) core is a cornerstone in the development of antitubercular agents. nih.govresearchgate.net The diarylquinoline Bedaquiline, for instance, is a landmark drug approved for treating multidrug-resistant tuberculosis (MDR-TB). youtube.comfrontiersin.org

Research into structurally related compounds underscores the potential of this chemical class. Studies on 2,4-disubstituted quinolines have yielded compounds with significant inhibitory activity against drug-sensitive Mycobacterium tuberculosis (Mtb) H37Rv strains and isoniazid-resistant strains. researchgate.net The general findings suggest that the quinoline ring system is a valid pharmacophore for antitubercular drug design, with various derivatives showing promise. nih.govresearchgate.netnih.gov For example, novel 2-(quinoline-4-yloxy)acetamides have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains. acs.orgnih.gov Similarly, hybrids of pyrazole (B372694) and quinoline have shown excellent anti-tubercular action. nih.gov

Mechanisms of Action (e.g., peptide deformylase inhibition, fungal cell wall disruption)

The precise mechanism of action for this compound has not been specifically elucidated. However, research on related quinoline derivatives points to several potential pathways.

Peptide Deformylase (PDF) Inhibition: There is no direct evidence linking this compound to the inhibition of peptide deformylase. This enzyme is a known target for antibacterial agents, but studies have focused on other chemical scaffolds.

Cytochrome bc1 Complex Inhibition: A significant mechanism of action for many quinoline-based antitubercular agents is the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain. acs.orgnih.gov Studies on 2-(quinoline-4-yloxy)acetamides confirmed that their activity is mediated through targeting the qcrB subunit of this complex. acs.orgnih.gov This is also the mechanism of the approved drug Bedaquiline, which targets the ATP synthase of mycobacteria. youtube.com

KatG Inhibition: Other investigations into quinoline derivatives suggest they may act by inhibiting the catalase-peroxidase enzyme (KatG) in M. tuberculosis. nih.govresearchgate.net Molecular docking studies have shown that certain quinoline compounds can occupy the active site of KatG, leading to an accumulation of reactive oxygen species within the bacterial cells. nih.govresearchgate.net

InhA Inhibition: The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is another validated target for antitubercular drugs, essential for mycolic acid biosynthesis. frontiersin.orgnih.gov Molecular docking studies on some pyrazole-substituted quinolines and quinoline-triazole conjugates have shown a strong binding affinity towards InhA, suggesting this as a possible mechanism of action. frontiersin.orgnih.gov

Given the structural features of this compound, it is plausible that its potential antitubercular effects could be mediated through one or more of these established quinoline-related mechanisms, though further specific investigation is required.

Anti-inflammatory Activity Assessment

Quinoline derivatives have been consistently evaluated for their anti-inflammatory properties. nih.govbiointerfaceresearch.comrsc.org

In Vitro Assays for Inflammatory Mediator Inhibition (e.g., lysozyme (B549824), β-glucuronidase, TNF-α)

While data for this compound is not available, a study on a series of structurally analogous 2-(furan-2-yl)-4-phenoxyquinoline derivatives provides significant insight into the potential of the 2-furyl quinoline scaffold to inhibit inflammatory mediators. nih.gov In these studies, human neutrophils were stimulated with formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) or lipopolysaccharide (LPS) to induce the release of inflammatory markers.

Several of the 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrated potent inhibition of lysozyme and β-glucuronidase release. nih.gov Notably, the compound 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one was the most active against lysozyme release with an IC₅₀ value of 4.6 µM. nih.gov For the inhibition of β-glucuronidase, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was most effective, with an IC₅₀ of 5.0 µM. nih.gov

Furthermore, the study investigated the inhibition of tumor necrosis factor-alpha (TNF-α) formation. nih.gov The compound 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was the most potent inhibitor of TNF-α, with an IC₅₀ value of 2.3 µM. nih.gov These findings indicate that the 2-(furan-2-yl)quinoline (B13027713) core is a viable structure for developing agents that can suppress the release of key inflammatory mediators. nih.gov

| Compound | Target Mediator | IC₅₀ (µM) |

|---|---|---|

| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme Release | 4.6 |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-Glucuronidase Release | 5.0 |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α Formation | 2.3 |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime | Lysozyme Release | 7.1 |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | β-Glucuronidase Release | 9.5 |

Potential Targets for Anti-inflammatory Action (e.g., COX-II inhibition)

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed during inflammation. nih.govmdpi.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to avoid the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov

Quinoline-based structures have been explored as potential COX-2 inhibitors. biointerfaceresearch.com For instance, quinoline-2-carboxamides have been synthesized and shown to have excellent selectivity and inhibitory activity against COX-2. biointerfaceresearch.com While the specific COX-2 inhibitory potential of this compound has not been reported, the established activity of the broader quinoline class suggests that this could be a plausible mechanism of action contributing to its potential anti-inflammatory effects. biointerfaceresearch.comnih.gov

Antimalarial Activity Screening

The quinoline ring is one of the most important scaffolds in the history of antimalarial drug development, with chloroquine (B1663885) being a landmark example. nih.govresearchgate.net The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new, effective antimalarials, and quinoline derivatives remain a focus of this research. nih.govnih.govnih.gov

Although no studies have specifically reported the antimalarial activity of this compound, its structural components are present in many active compounds. The 6-chloroquinoline (B1265530) moiety is a key feature in many potent antimalarials. nih.gov Research on 6-chloro-2-arylvinylquinolines has led to the discovery of potent agents against chloroquine-resistant strains of P. falciparum. nih.gov Similarly, other synthetic quinoline derivatives have shown promising activity against both sensitive and resistant parasite strains in vitro and in vivo. nih.gov The combination of the proven 6-chloroquinoline core with the furan (B31954) and phenyl groups at positions 2 and 4, respectively, makes this compound a compound of interest for future antimalarial screening.

Antioxidant Properties

Oxidative stress resulting from an imbalance of free radicals and antioxidants is implicated in numerous diseases. Quinoline derivatives have been investigated for their antioxidant potential. mdpi.comnih.govresearchgate.net Theoretical and experimental studies suggest that the quinoline ring system can participate in radical scavenging processes through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com

The antioxidant activity of this compound has not been specifically determined. However, studies on large libraries of quinoline derivatives have identified several compounds with promising free radical scavenging capabilities, in some cases superior to the reference antioxidant Trolox. mdpi.comnih.gov Additionally, other heterocyclic compounds containing a furan ring have been noted for their antioxidant potential. nih.gov The presence of both the quinoline and furan moieties suggests that this compound could possess antioxidant properties, though this requires experimental validation.

Enzyme Inhibition Profile and Molecular Target Identification

Extensive literature searches did not yield specific data on the enzyme inhibition profile of this compound. The following sections detail the lack of available research for the specified enzymatic targets.

Inhibition of Specific Kinases

There is currently no publicly available scientific literature that details the inhibitory activity of this compound against specific kinases. Research into the interactions of this compound with the kinome has not been reported.

Inhibition of Xanthine (B1682287) Oxidase

No studies have been found that evaluate the potential for this compound to inhibit the enzyme xanthine oxidase. Therefore, its IC₅₀ value and the nature of its interaction with this enzyme remain unknown.

Other Enzymatic and Receptor Interactions

Beyond the specific enzymes listed above, there is a lack of information in published scientific studies regarding other enzymatic or receptor-based interactions of this compound. While the quinoline scaffold is a common feature in many biologically active compounds, specific research identifying the molecular targets for this particular derivative is not available.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 6-chloro-2-(furan-2-yl)-4-phenylquinoline is intricately modulated by the nature and position of its substituents. The interplay between the 6-chloro moiety, the 2-furyl group, and the 4-phenyl ring dictates the molecule's interaction with biological targets, thereby influencing its potency and selectivity.

Role of the 6-Chloro Moiety

The presence of a chlorine atom at the C-6 position of the quinoline (B57606) ring is a critical determinant of the biological activity of this class of compounds. Halogen substituents, particularly chlorine, are known to significantly modulate the physicochemical properties of molecules, including lipophilicity, electronic character, and metabolic stability.

In the context of 2,4,6-trisubstituted quinolines, the incorporation of an electronegative halogen moiety in the quinoline ring has been shown to increase binding affinity to target proteins. boisestate.edu Specifically for 6-chloro-1-phenylbenzazepine analogs, a related scaffold, the 6-chloro group has been found to enhance affinity for dopamine D1 receptors. cuny.edu This suggests that the chloro group at the 6-position of the quinoline core in this compound likely plays a crucial role in enhancing its biological potency. This enhancement can be attributed to favorable hydrophobic interactions and the ability of the chlorine atom to modulate the electron density of the quinoline ring system, thereby influencing its binding characteristics with target macromolecules.

Significance of the Furan (B31954) Ring at C-2

The substitution of a furan ring at the C-2 position of the quinoline scaffold is a key feature that contributes to the biological activity of the parent compound. The furan moiety, a five-membered aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active site of biological targets. nih.gov

Impact of the Phenyl Group at C-4

The phenyl group at the C-4 position of the quinoline ring system also plays a significant role in defining the SAR of this class of compounds. The orientation and substitution pattern of this phenyl ring can profoundly influence the molecule's interaction with its biological target.

In a study of 4-anilino-2-phenylquinoline derivatives, it was observed that steric hindrance at the C-3 position, which could affect the planarity of the adjacent C-4 phenyl ring with the quinoline core, resulted in a loss of cytotoxicity. nih.gov This highlights the importance of the spatial arrangement of the C-4 phenyl group for biological activity. Furthermore, substitutions on this phenyl ring are a key area for modulating potency. In a series of 6-chloro-2-(furan-2-yl)-4-(5-aryl-4H-1,2,4-triazol-3-yl) quinoline derivatives, the nature of the substituent on the C-5 phenyl ring of the triazole moiety (which is analogous to the C-4 phenyl ring in the core structure) had a marked effect on cytotoxic activity. The presence of halogen atoms, particularly at the para position of the phenyl ring, was found to significantly enhance anticancer activity. nih.gov For example, analogs with a 4-chlorophenyl or 4-fluorophenyl group exhibited potent cytotoxic effects. nih.gov This suggests that the electronic properties and steric bulk of substituents on the C-4 phenyl ring are critical for optimizing the biological activity of this compound analogs.

Effects of Additional Heterocyclic Ring Fusions (e.g., triazole, pyrazole)

A notable example is the fusion of a 1,2,4-triazole ring at the C-4 position of the quinoline core. The synthesis and cytotoxic evaluation of a series of 6-chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives have been reported. nih.gov This modification introduces a five-membered heterocyclic ring containing three nitrogen atoms, which can act as hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity with target proteins. The study revealed that these triazole-fused analogs exhibited significant cytotoxic activity against various cancer cell lines. nih.gov

Rational Design of Novel this compound Analogs

The insights gained from SAR studies provide a solid foundation for the rational design of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. Computational techniques such as pharmacophore modeling play a pivotal role in this process, enabling the identification of key chemical features required for biological activity and guiding the optimization of lead compounds.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govdovepress.com This model can then be used as a template to screen virtual libraries of compounds or to guide the design of new molecules with a higher probability of being active. taylorandfrancis.com

For a complex molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all with specific spatial relationships. The 6-chloro group would contribute to a hydrophobic feature, while the nitrogen atom in the quinoline ring and the oxygen in the furan ring could act as hydrogen bond acceptors. The aromatic rings of the quinoline, furan, and phenyl groups would be represented as aromatic features.

Once a pharmacophore model is established, lead optimization strategies can be employed to refine the structure of the lead compound and enhance its desired properties. nih.gov This iterative process involves making systematic modifications to the molecule and evaluating their impact on biological activity. For this compound analogs, lead optimization could involve:

Substitution on the C-4 Phenyl Ring: Based on SAR data, introducing electron-withdrawing groups, such as halogens, at the para position of the phenyl ring is a promising strategy to enhance anticancer activity. nih.gov

Modification of the C-2 Furan Ring: While the furan ring is important, exploring bioisosteric replacements, such as thiophene or other five-membered heterocycles, could lead to improved activity or selectivity.

Variation of the C-6 Substituent: Although the chloro group is beneficial, investigating the effects of other halogens (e.g., fluorine, bromine) or small electron-withdrawing groups at this position could further optimize the molecule's properties.

Exploration of Additional Heterocyclic Fusions: Building upon the promising results with triazole fusion, designing and synthesizing analogs with other fused heterocycles, such as pyrazole (B372694), oxadiazole, or thiadiazole, could uncover novel compounds with unique biological profiles.

The following table summarizes the cytotoxic activity of some triazole-fused analogs of this compound against the A549 (lung carcinoma) cell line, illustrating the impact of substitutions on the C-4 phenyl ring.

| Compound ID | R (Substitution on Phenyl Ring) | IC₅₀ (µM) against A549 cell line |

| 7a | H | >100 |

| 7b | 4-Cl | 28.4 |

| 7c | 4-F | 34.6 |

| 7e | 4-OCH₃ | 92.4 |

| 7i | 3,4,5-(OCH₃)₃ | >100 |

| 7m | 2-NO₂ | 76.5 |

| 7n | 2-CF₃ | 88.2 |

| Data sourced from a study on the cytotoxic activity of novel furan C-2 quinoline coupled 1,2,4-triazole derivatives. nih.gov |

This data clearly indicates that substitutions on the phenyl ring attached to the triazole moiety significantly influence the cytotoxic activity, with the 4-chloro substituted analog (7b ) showing the highest potency among the tested compounds. This underscores the importance of the C-4 phenyl group and its substitution pattern in the rational design of more effective anticancer agents based on the this compound scaffold.

Computational Design Strategies for Enhanced Activity

The rational design of analogs of this compound with enhanced biological activity leverages a variety of computational strategies. These approaches are instrumental in identifying and optimizing new molecular entities with improved potency and selectivity.

A foundational step in the computational design process often involves high-throughput virtual screening of large compound libraries to identify initial hit compounds. For instance, a computational screen of approximately 1.65 million compounds led to the identification of a promising small molecule inhibitor with a trisubstituted quinoline scaffold, demonstrating the power of this approach in exploring vast chemical spaces. boisestate.edu

Once a lead compound like this compound is identified, molecular docking studies are employed to predict its binding orientation and affinity within the active site of a biological target. This technique provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern molecular recognition. By understanding these interactions, medicinal chemists can propose modifications to the lead structure to enhance binding affinity.

Pharmacophore modeling is another crucial strategy. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on the structure of the target's active site or from a set of known active molecules. The resulting pharmacophore can then be used as a 3D query to screen new compound libraries for molecules that fit the model, thereby identifying novel scaffolds or substitution patterns that are likely to be active.

Furthermore, the principles of structure-activity relationships (SAR) derived from experimental data are integrated into the computational design workflow. For example, studies on related quinoline derivatives have shown that the introduction of specific substituents can significantly impact biological activity. boisestate.edu The incorporation of electron-withdrawing groups or halogen moieties has been shown to influence the binding affinity of trisubstituted quinoline analogs. boisestate.edu This knowledge, when combined with computational predictions, allows for a more targeted and efficient design of new analogs.

The following table summarizes key computational design strategies and their applications in the context of quinoline-based compounds:

| Computational Strategy | Application | Potential Insights for this compound |

| High-Throughput Virtual Screening | Identification of initial hit compounds from large libraries. | Could identify novel quinoline scaffolds with desired activity. |

| Molecular Docking | Prediction of binding modes and affinities in a target's active site. | Elucidation of key interactions between the compound and its target, guiding modifications to the furan, phenyl, or quinoline rings. |

| Pharmacophore Modeling | Generation of a 3D model of essential features for biological activity. | Can be used to screen for new molecules with different core structures but similar activity profiles. |

| In Silico ADMET Prediction | Estimation of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-likeness of designed analogs, helping to prioritize synthesis and testing. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity and guide the design of more potent molecules.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The chemical structures of these compounds are then represented by a set of numerical descriptors. These descriptors can be categorized into different types, including 2D and 3D descriptors, which encode various aspects of the molecular structure such as topology, electronic properties, and steric features.

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. Machine learning regression methods are commonly used for this purpose. The goal is to create a model that can accurately predict the activity of new, untested compounds.

The predictive power of a QSAR model is assessed through rigorous validation techniques. This typically involves dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data.

For quinoline derivatives, QSAR studies have been successfully applied to predict various biological activities. nih.govresearchgate.net These models can help in understanding which molecular properties are most important for the desired activity. For example, a QSAR model might reveal that the activity of a series of quinoline analogs is highly correlated with specific electronic or steric parameters at certain positions of the quinoline ring.

The insights gained from a QSAR model for this compound and its derivatives could include:

Identifying key molecular features: The model can highlight which parts of the molecule are most influential for its biological effect. For instance, it might indicate that the electronic properties of the substituent on the phenyl ring or the steric bulk at a particular position on the quinoline core are critical for activity.

Predicting the activity of new compounds: A validated QSAR model can be used to predict the biological activity of newly designed analogs before they are synthesized, thereby saving time and resources.

Guiding lead optimization: The model can provide direction for modifying the lead structure to enhance its activity. For example, if the model suggests that increased hydrophobicity in a certain region of the molecule is beneficial, chemists can focus on synthesizing analogs with more lipophilic substituents in that region.

The following table provides an example of the types of molecular descriptors that could be used in a QSAR study of this compound analogs and their potential relevance:

| Descriptor Type | Example Descriptors | Potential Relevance to Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Can influence electrostatic interactions with the target and chemical reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which can affect its fit within a binding site. |

| Topological | Connectivity indices, Wiener index, Balaban index | Describes the branching and connectivity of the molecular graph, which can be related to its overall shape and flexibility. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the target. |

By systematically exploring the relationships between these descriptors and biological activity, QSAR modeling provides a powerful tool for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Emerging Research Directions and Future Perspectives for 6 Chloro 2 Furan 2 Yl 4 Phenylquinoline

Exploration of New Therapeutic Applications (general, without clinical specifics)

The quinoline (B57606) nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects. rsc.orgijpsr.com Consequently, a primary direction for future research on 6-Chloro-2-(furan-2-yl)-4-phenylquinoline involves a systematic exploration of new therapeutic applications beyond its initially identified activities. The diverse biological activities reported for the broader quinoline class suggest several promising avenues for investigation.

Quinoline derivatives have been extensively studied for their anticancer properties, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. arabjchem.orgresearchgate.netarabjchem.org The anti-inflammatory, antibacterial, antiviral, and antifungal activities of many quinoline compounds also present fertile ground for new research. researchgate.netresearchgate.net Future studies are likely to involve screening this compound against a wide range of disease targets to uncover novel therapeutic potentials.

| Potential Therapeutic Area | General Mechanism of Action for Quinoline Derivatives |

| Oncology | Inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways. researchgate.net |

| Infectious Diseases | Inhibition of bacterial DNA gyrase, antiviral replication machinery, and fungal cell wall synthesis. researchgate.net |

| Inflammatory Disorders | Modulation of inflammatory signaling pathways and enzymes like cyclooxygenase (COX). researchgate.net |

| Neurodegenerative Diseases | Potential for modulation of pathways implicated in diseases like Alzheimer's, based on the diverse neurological activities of some quinolines. nih.gov |

Advanced Mechanistic Elucidation of Biological Pathways

A crucial future perspective is the detailed elucidation of the molecular mechanisms by which this compound exerts its biological effects. While initial studies may identify a primary target, a deeper understanding of its interactions within complex biological pathways is essential for its development. Modern methodologies in chemical biology and proteomics offer powerful tools for achieving this. nih.gov

Future research will likely employ a combination of direct biochemical and computational methods to identify and validate the protein targets of this compound. nih.govbroadinstitute.orgacs.org Techniques such as affinity-based pull-down assays and label-free methods like the cellular thermal shift assay (CETSA) can pinpoint direct binding partners. researchgate.net Following target identification, downstream pathway analysis using genomics and proteomics will be necessary to map the full biological impact of the compound's activity. This comprehensive approach can reveal not only the intended on-target effects but also potential off-target interactions, providing a more complete picture of its mechanism of action. nih.gov

Development of Prodrugs or Targeted Delivery Systems (general, without dosage)

To enhance the therapeutic potential of this compound, the development of prodrugs or targeted delivery systems represents a significant area of future research. These strategies aim to improve the compound's pharmacokinetic properties, increase its specificity for target tissues, and minimize potential side effects.

Prodrugs are inactive precursors that are converted into the active drug within the body, often at the site of action. This approach can overcome issues such as poor solubility or instability. For heterocyclic compounds, various prodrug strategies can be employed. Another promising avenue is the use of targeted delivery systems, such as polymer-drug conjugates (PDCs) or nanoparticles. eurekaselect.comnih.gov These systems can be engineered to recognize and bind to specific markers on diseased cells, thereby concentrating the drug where it is most needed. eurekaselect.comresearchgate.net The conjugation of heterocyclic drugs to polymers can improve their delivery to cancer cells, for instance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and this is particularly true for the optimization of quinoline derivatives. researchgate.net For this compound, these computational tools offer a pathway to rapidly design and screen new analogues with improved activity and drug-like properties.

| AI/ML Application | Description |

| 3D-QSAR Modeling | Develops predictive models based on the three-dimensional structure of molecules to guide the design of more potent analogues. mdpi.comnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those with a high likelihood of binding to a specific biological target. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable pharmacokinetic profiles. ijprajournal.com |

| Active Site Prediction | Machine learning models can predict the reactive sites of quinoline derivatives, aiding in the understanding of their metabolism and potential interactions. researchgate.net |

Scalable and Sustainable Synthetic Methodologies

The development of scalable and environmentally friendly synthetic routes is a critical aspect of modern pharmaceutical chemistry. Future research will focus on optimizing the synthesis of this compound to ensure it is efficient, cost-effective, and sustainable. This involves exploring green chemistry principles and advanced manufacturing technologies. bohrium.comtandfonline.com

Recent advances in the synthesis of quinolines have highlighted the use of nanocatalysts, microwave-assisted reactions, and one-pot multicomponent reactions to improve yields and reduce waste. nih.govacs.org Another significant development is the application of continuous flow chemistry. acs.orgnumberanalytics.com Flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. researchgate.netvapourtec.comresearchgate.net The implementation of such modern synthetic strategies will be essential for the future development of this compound. researchgate.net

| Synthetic Approach | Advantages |

| Nanocatalyzed Synthesis | High efficiency, reusability of catalysts, and mild reaction conditions. nih.govacs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and often solvent-free conditions. tandfonline.commdpi.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, reproducibility, and reduced waste. acs.orgnumberanalytics.comacs.org |

| One-Pot Multicomponent Reactions | Increased efficiency by combining multiple reaction steps without isolating intermediates, saving time and resources. bohrium.comtandfonline.com |

Investigation of Materials Science Applications (if applicable, without specific properties)

Beyond its therapeutic potential, the unique chemical structure of this compound makes it a candidate for investigation in materials science. Quinoline derivatives have been shown to possess interesting photophysical properties, leading to their use in various applications. nanobioletters.com

One area of exploration is the development of fluorescent sensors. Quinoline-based compounds can form highly fluorescent complexes with metal ions, making them useful for the detection and quantification of these ions in biological and environmental samples. nanobioletters.comresearchgate.netacs.org For example, quinoline derivatives have been developed as sensors for zinc and copper ions. rsc.orgresearchgate.net The potential for this compound to act as a selective chemosensor is a viable and exciting direction for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(furan-2-yl)-4-phenylquinoline, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, quinoline derivatives are often synthesized via Friedländer or Pfitzinger reactions, where substituted anilines react with ketones or aldehydes under acidic or basic conditions. Key steps include controlling temperature (e.g., reflux in ethanol or acetic acid) and stoichiometry to avoid side products like over-chlorinated intermediates. Purity is ensured via column chromatography or recrystallization . Optimization may involve adjusting catalysts (e.g., iodine for cyclization) or microwave-assisted synthesis to improve yields .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, with parameters like unit cell dimensions (e.g., monoclinic space group) and bond angles confirming substituent positions . Complementary techniques include:

- NMR : H and C spectra to verify furan and phenyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular mass () and isotopic patterns.

- FT-IR : Peaks near 1600 cm for quinoline ring vibrations and 750 cm for C-Cl stretching .

Q. What are the key structural features influencing its reactivity in medicinal chemistry applications?

- Methodological Answer : The chlorine atom at position 6 enhances electrophilic substitution reactivity, while the furan-2-yl group at position 2 introduces steric hindrance and π-π stacking potential. The phenyl group at position 4 contributes to lipophilicity, critical for membrane permeability in biological assays. Comparative studies with analogs (e.g., methoxy or methyl substitutions) reveal that electron-withdrawing groups (Cl) improve stability but may reduce nucleophilic attack susceptibility .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from assay conditions. Resolve via:

- Dose-Response Curves : Test across concentrations (µM to mM) to identify non-linear effects.

- Cellular Context : Compare activity in cancer cell lines (e.g., MCF-7 vs. HeLa) with varying expression of target proteins (e.g., kinases).

- Metabolic Stability : Use liver microsome assays to assess if rapid degradation underlies false negatives .

Q. What strategies are effective for optimizing regioselectivity in functionalizing the quinoline core?

- Methodological Answer : Regioselective modification at positions 2, 4, or 6 can be achieved via:

- Directed Metalation : Use lithiation at the 2-position (protected furan) to introduce aryl groups.

- Cross-Coupling : Suzuki-Miyaura reactions at the 6-chloro site (Pd catalysis) for biaryl systems.

- Protection/Deprotection : Temporarily block the furan oxygen with TMS groups to prevent side reactions during chlorination .

Q. How does the crystal packing of this compound affect its physicochemical properties?

- Methodological Answer : SC-XRD data (e.g., Å, ) reveal intermolecular interactions:

- π-π Stacking : Between quinoline and phenyl rings (3.5–4.0 Å spacing), enhancing thermal stability.

- Halogen Bonding : C-Cl···O (furan) interactions (~3.2 Å) influence solubility and melting point.

- Hydrogen Bonding : Absence of -OH/NH groups reduces hygroscopicity, critical for formulation .

Q. What computational methods validate the structure-activity relationship (SAR) of quinoline analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., topoisomerase II).

- QSAR Models : Correlate logP, polar surface area, and Hammett constants () with IC values.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。